
2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one, also known as CTPO, is a synthetic compound that has been widely used in scientific research. It belongs to the family of pyrimidines, which are heterocyclic organic compounds that are essential building blocks for DNA and RNA. CTPO has been found to have various biochemical and physiological effects, which make it a valuable tool for studying different biological processes.
Aplicaciones Científicas De Investigación
Apoptosis Induction and Cancer Therapy
The compound 2-(cinnamylthio)-6-(trifluoromethyl)pyrimidin-4(3H)-one is structurally related to compounds that have shown potential in inducing cell cycle arrest and apoptosis in cancer cells. Modifications to similar structures have aimed at enhancing solubility, bioavailability, and reducing toxicity without compromising apoptosis-inducing activity. Particularly, analogs with nitrogen atoms in heterocyclic rings corresponding to the cinnamyl phenyl ring have shown equal or higher biological activities, suggesting potential applications in cancer therapy, especially for acute myeloid leukemia (Xia et al., 2011).
Synthesis and Chemical Properties
Studies have also focused on the synthesis and chemical properties of related compounds. For instance, the reaction of 3-amino-1,2,4-triazole with substituted methyl cinnamates leads to the formation of related pyrimidin-4(3H)-ones, indicating versatile synthetic routes for these compounds (Desenko et al., 1999). Another study reported the synthesis of new trifluoromethylated analogs of 4,5-dihydroorotic acid from 4-(trifluoromethyl)pyrimidin-2(1H)-ones, showcasing the compound's utility in creating new molecules with potential biological activities (Sukach et al., 2015).
Cytotoxic Activity and Quantum Chemical Calculations
Further research has explored the cytotoxic activities of related compounds, such as 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives, against human liver and breast cancerous cell lines. Quantum chemical calculations have been used to understand the molecular properties of these compounds, providing insights into their potential therapeutic applications (Kökbudak et al., 2020).
Inhibition of Gene Expression
Research on analogs of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] has shown inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. Such studies contribute to understanding how modifications to the pyrimidine portion can impact biological activity, potentially leading to new therapeutic agents (Palanki et al., 2000).
RNA Secondary Structure Monitoring
Related compounds have been utilized as fluorescent probes for monitoring RNA secondary structure formation. For example, Pyrrolo-C, a fluorescent analog of cytidine, retains Watson-Crick base-pairing capacity with G and can serve as a site-specific probe for RNA structure and dynamics, illustrating the utility of pyrimidine derivatives in biochemical and structural studies (Tinsley & Walter, 2006).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, have been found to target a variety of proteins involved in cancer progression, including tyrosine kinase, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The mode of action of pyrimidine derivatives often involves the inhibition of these targets, disrupting their signaling pathways and thus inhibiting cancer cell proliferation .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, inhibition of tyrosine kinase can disrupt the MAPK/ERK pathway, leading to decreased cell proliferation .
Result of Action
The result of the compound’s action would be dependent on its specific targets and mode of action. In general, inhibition of the targets mentioned above can lead to decreased cancer cell proliferation .
Propiedades
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)11-9-12(20)19-13(18-11)21-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,18,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMCBRKGJURNFX-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC(=CC(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC(=CC(=O)N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676614 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

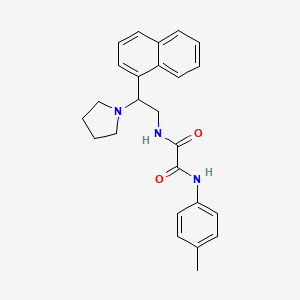
![Methyl (E)-4-[(3R)-3-(cyclopropylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4-oxobut-2-enoate](/img/structure/B2499526.png)
![ethyl 1-(5-{[(E)-2-(2,4-dichlorobenzoyl)hydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2499527.png)
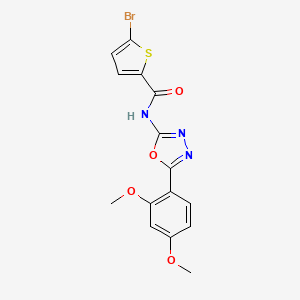
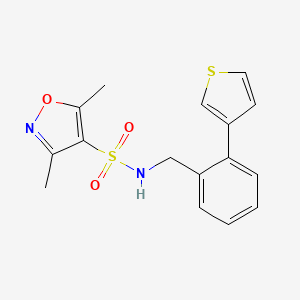
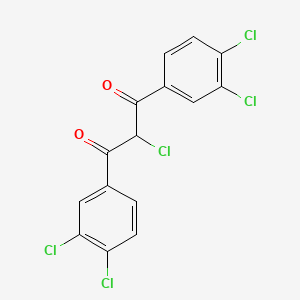
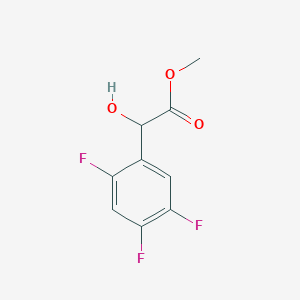
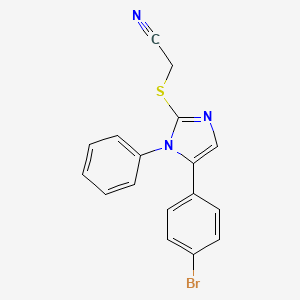
![3-[2-(4-Ethylphenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine](/img/structure/B2499534.png)
![2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![4-[4-[(4-Propan-2-ylmorpholin-2-yl)methyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2499540.png)
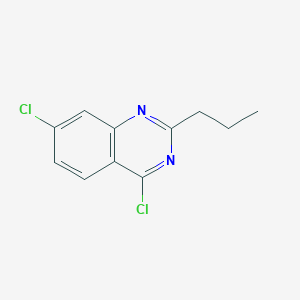
![Methyl 3-[(2-fluorobenzoyl)oxy]-4-nitrobenzenecarboxylate](/img/structure/B2499544.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2499546.png)